An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. While experimental data for this specific molecule is limited in public literature, this document synthesizes predicted values, data from analogous structures, and established analytical methodologies to offer a robust profile for researchers. This guide covers the compound's structural and fundamental properties, predicted physicochemical parameters, and detailed, field-proven protocols for its experimental characterization. The causality behind experimental choices is explained to provide actionable insights for laboratory work. The information herein is intended to empower researchers in drug discovery and development with the necessary knowledge to effectively handle, analyze, and utilize this compound in their synthetic endeavors.
Introduction and Structural Elucidation
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS No. 80912-58-9) is a bifunctional organic molecule featuring a cyclohexane ring scaffold. This core structure is substituted with a 4-fluorophenyl group and a carboxylic acid moiety at the C1 position, and a ketone at the C4 position. The presence of these distinct functional groups—a lipophilic aromatic ring with an electronegative fluorine atom, a polar ketone, and an acidic carboxylic acid—imparts a unique combination of properties that make it a valuable building block in medicinal chemistry. Its structural features allow for diverse chemical modifications, rendering it a versatile intermediate in the synthesis of complex pharmaceutical agents.
Chemical Structure:
Core Structural Features:
-
Cyclohexanone Ring: Provides a semi-rigid scaffold and a reactive ketone functionality.
-
Carboxylic Acid: Offers a site for salt formation, esterification, or amidation, influencing solubility and pharmacokinetic properties.
-
4-Fluorophenyl Group: Increases lipophilicity and can engage in specific interactions with biological targets. The fluorine atom can also modulate metabolic stability.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from reaction kinetics to bioavailability. Due to the limited availability of direct experimental data for 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, the following table includes predicted values from reputable chemical databases and expected ranges based on structurally similar compounds.
| Property | Predicted/Expected Value | Source/Basis |
| Molecular Formula | C₁₃H₁₃FO₃ | |
| Molecular Weight | 236.24 g/mol | [1] |
| CAS Number | 80912-58-9 | [1] |
| Appearance | Expected to be an off-white to white solid | Based on similar carboxylic acids |
| Melting Point | Not available. Expected to be in the range of 150-200 °C | Based on analogous structures |
| Boiling Point | 403.5 ± 45.0 °C (Predicted) | [1] |
| Density | 1.297 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.94 ± 0.20 (Predicted) | [1] |
| LogP (o/w) | Not available. Predicted to be in the range of 2-3 | Based on functional group contributions |
| Aqueous Solubility | Expected to be low in neutral water, increasing with pH | General behavior of carboxylic acids |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol) | General solubility of similar compounds |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would involve the reaction of a suitable Michael acceptor, such as ethyl cyclohex-3-enecarboxylate, with a 4-fluorophenyl nucleophile, followed by oxidation and hydrolysis. A more direct and commonly cited method for analogous structures is the reaction of a 4-substituted phenylacetonitrile with a protected cyclohexanone derivative, followed by hydrolysis and oxidation.
Below is a generalized, illustrative workflow for the synthesis of a 1-aryl-4-oxocyclohexanecarboxylic acid, which can be adapted for the target molecule.
Caption: Generalized synthetic workflow for 1-aryl-4-oxocyclohexanecarboxylic acids.
Step-by-Step Synthetic Protocol (Hypothetical)
This protocol is a representative procedure based on common organic synthesis methodologies for similar compounds.
-
Reaction Setup: To a solution of 4-fluorophenylacetonitrile (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen or Argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Michael Addition: After the evolution of hydrogen gas ceases, add a solution of a protected cyclohexenone derivative (e.g., 1,4-cyclohexanedione monoethylene ketal) (1 equivalent) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Subject the crude product to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid. For acidic hydrolysis, reflux the compound in a mixture of concentrated hydrochloric acid and acetic acid.
-
Deprotection and Oxidation: The ketal protecting group can be removed under acidic conditions to yield the ketone. If the starting material was a cyclohexenone, an oxidation step would be required to introduce the ketone at the 4-position.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical parameters of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid.
Determination of Aqueous Solubility
The aqueous solubility of a compound is a critical parameter in drug development, affecting its absorption and distribution. The OECD Guideline 105 outlines two primary methods: the flask method and the column elution method. For a compound with an expected low to moderate solubility, the flask method is appropriate.
Caption: Workflow for the determination of aqueous solubility via the flask method.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid to a known volume of purified water (pH 7.4 buffer is recommended for pharmaceutical applications) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the aqueous phase by centrifugation or filtration through a non-adsorptive filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Determination of Dissociation Constant (pKa)
The pKa value is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water or a co-solvent system like methanol/water if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the titration data can be analyzed using specialized software that fits the data to the Henderson-Hasselbalch equation.
Determination of Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic behavior. The HPLC method (OECD Guideline 117) is a rapid and reliable method for LogP determination.
Caption: Workflow for the determination of LogP via the HPLC method.
Step-by-Step Protocol:
-
Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
Chromatography: Inject the standards and the test compound onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable mobile phase (e.g., methanol/water).
-
Data Collection: Record the retention time for each compound.
-
Calculation: Plot the logarithm of the retention factor (k') of the standards against their known LogP values to generate a calibration curve. The LogP of the test compound is then determined by interpolating its log(k') value on this curve.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the region of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the fluorine will be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.
-
Cyclohexane Protons: A series of complex multiplets in the region of δ 1.5-3.0 ppm. The protons adjacent to the carbonyl group are expected to be the most deshielded.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the region of δ 205-215 ppm.
-
Carboxylic Acid Carbon: A signal in the region of δ 170-180 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
Cyclohexane Carbons: Signals in the aliphatic region (δ 20-60 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp absorption around 1715 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700 cm⁻¹, often appearing as a shoulder on the ketone C=O stretch.
-
C-F Stretch: A strong absorption in the region of 1250-1100 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): An absorption in the region of 1320-1210 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M+): The molecular ion peak would be expected at m/z = 236.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the cyclohexane ring.
Safety and Handling
Based on available safety data for similar compounds, 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid should be handled with care in a well-ventilated laboratory.
-
Hazard Codes: Xn (Harmful)[1]
-
Risk Statements: R22 (Harmful if swallowed)[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, at the recommended temperature of 2-8°C.[1]
Conclusion
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a compound of significant interest in pharmaceutical research and development due to its versatile chemical structure. While a complete experimental dataset for this molecule is not currently in the public domain, this technical guide has provided a comprehensive profile based on predicted data, analysis of analogous structures, and established scientific principles. The detailed experimental protocols included herein offer a clear pathway for researchers to determine its key physicochemical properties, thereby facilitating its effective use in synthetic chemistry and drug discovery programs. Adherence to the outlined safety and handling procedures is essential for its safe use in the laboratory.
References
-
OECD. (2006). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD Publishing. [Link]
-
OECD. (2004). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]
